molecular formula C17H21NO5S B11082396 Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate

Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate

Cat. No.: B11082396
M. Wt: 351.4 g/mol
InChI Key: LXMFQDKNTTZAON-UHFFFAOYSA-N
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Description

Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with a furan derivative under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-({[(2,4,6-dimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate
  • Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)thiophene-2-carboxylate

Uniqueness

Ethyl 5-({[(2,4,6-trimethylphenyl)sulfonyl]amino}methyl)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties compared to similar compounds with different heterocycles. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 5-[[(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H21NO5S/c1-5-22-17(19)15-7-6-14(23-15)10-18-24(20,21)16-12(3)8-11(2)9-13(16)4/h6-9,18H,5,10H2,1-4H3

InChI Key

LXMFQDKNTTZAON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNS(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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